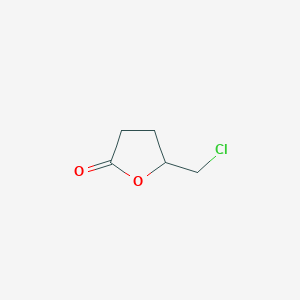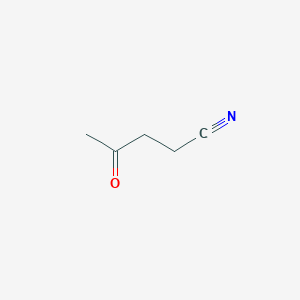
1,4-dihydronaphthalene-1-carboxylic acid
Overview
Description
1,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a partially hydrogenated naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-dihydronaphthalene-1-carboxylic acid can be synthesized through the Birch reduction of 1-naphthoic acid. The Birch reduction involves the use of alkali metals (such as sodium or lithium) in liquid ammonia, often in the presence of an alcohol like ethanol or tert-butanol. This reaction selectively reduces the aromatic ring to a partially hydrogenated form .
Industrial Production Methods: While specific industrial production methods for 1-naphthalenecarboxylic acid, 1,4-dihydro- are not well-documented, the Birch reduction method is a common laboratory technique that can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure selective reduction and high yield.
Chemical Reactions Analysis
Types of Reactions: 1,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoic acid derivatives.
Reduction: Further reduction can lead to fully hydrogenated naphthalene derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alkali metals in liquid ammonia are used for Birch reduction.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used for esterification, amidation, and other substitution reactions.
Major Products:
Oxidation: Naphthoic acid derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,4-dihydronaphthalene-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving polycyclic aromatic hydrocarbons and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-naphthalenecarboxylic acid, 1,4-dihydro- involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The partially hydrogenated naphthalene ring can interact with hydrophobic regions of proteins and membranes, affecting their structure and activity.
Comparison with Similar Compounds
1,4-dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds such as:
1-Naphthoic acid: The fully aromatic form of the compound, which lacks the partially hydrogenated ring.
2-Naphthoic acid: A positional isomer with the carboxylic acid group at a different position on the naphthalene ring.
Naphthalene-2-carboxylic acid, 1,4-dihydro-: Another partially hydrogenated derivative with the carboxylic acid group at a different position.
The uniqueness of 1-naphthalenecarboxylic acid, 1,4-dihydro- lies in its specific structure, which combines a carboxylic acid group with a partially hydrogenated naphthalene ring, offering distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dihydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCVQHLQUUOXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965389 | |
| Record name | 1,4-Dihydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5111-73-9 | |
| Record name | 1-Naphthalenecarboxylic acid, 1,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(1-Amino-6-sulfonaphthalen-2-yl)oxy]acetic acid](/img/structure/B1606564.png)





